7-methyl-1,8-naphthyridin-4-ol
Overview
Description
7-methyl-1,8-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring structure consisting of a pyridine ring and a pyridone ring. The presence of a methyl group at the 7th position of the naphthyridine ring distinguishes it from other naphthyridine derivatives.
Mechanism of Action
Target of Action
7-Methyl-1,8-naphthyridin-4-ol, also known as 7-Methyl-1,8-naphthyridin-4(1H)-one, is a synthetic 1,8-naphthyridine antimicrobial agent . It has been found to have marked antibacterial activity against gram-negative bacteria including Enterobacter species, Escherichia coli, Morganella Morganii; Proteus Mirabilis, Proteus vulgaris, and Providencia rettgeri . It is an inhibitor of the A subunit of bacterial DNA gyrase .
Mode of Action
The compound acts as a DNA intercalator . It binds with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs . This changes the DNA conformation and inhibits DNA duplication or transcription , leading to suppression of bacterial growth .
Biochemical Pathways
It is known that the compound interferes with the action of dna gyrase, an enzyme that is critical for bacterial dna replication . By inhibiting this enzyme, the compound prevents the bacteria from replicating their DNA, thereby inhibiting their growth .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By preventing the bacteria from replicating their DNA, the compound effectively stops the bacteria from multiplying . This can help to control the spread of the bacterial infection and allow the body’s immune system to eliminate the remaining bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1,8-naphthyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions: 7-methyl-1,8-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine-N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Naphthyridine-N-oxide derivatives.
Reduction: Dihydro-7-methyl-1,8-naphthyridin-4-ol.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
7-methyl-1,8-naphthyridin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,8-Naphthyridin-4(1H)-one: Lacks the methyl group at the 7th position.
7-Ethyl-1,8-naphthyridin-4(1H)-one: Contains an ethyl group instead of a methyl group at the 7th position.
4-Hydroxy-1,8-naphthyridine: Contains a hydroxyl group at the 4th position instead of a ketone.
Uniqueness: The presence of the methyl group at the 7th position in 7-methyl-1,8-naphthyridin-4-ol imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other naphthyridine derivatives.
Properties
IUPAC Name |
7-methyl-1H-1,8-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(12)4-5-10-9(7)11-6/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJJTRYGAHJGAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197954 | |
Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-18-2, 49655-73-4 | |
Record name | 4-Hydroxy-7-methyl-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1569-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49655-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049655734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-1,8-naphthyridin-4(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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